2-chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

medicinal chemistry GSK3β inhibitors structure-activity relationship

Select this 2-chloro-7,7-dimethyl-tetrahydropyrimido[1,2-a]pyrimidin-4-one as your central scaffold for CNS GSK3β inhibitor programs. Its unique 2-chloro group enables direct, one-step Suzuki-Miyaura or Buchwald-Hartwig derivatization, bypassing pre-functionalization. The 7,7-gem-dimethyl group locks the active conformation via the Thorpe-Ingold effect, a structural feature absent in 7-unsubstituted or mono-substituted analogues. With a computed XLogP of 1.1 and zero rotatable bonds, it aligns with CNS drug-likeness criteria, providing a superior starting point for Alzheimer's disease hit-to-lead candidate optimization within the Sanofi-Aventis/Mitsubishi GSK3β patent space.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
CAS No. 1383777-81-8
Cat. No. B1436866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
CAS1383777-81-8
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC1(CNC2=NC(=CC(=O)N2C1)Cl)C
InChIInChI=1S/C9H12ClN3O/c1-9(2)4-11-8-12-6(10)3-7(14)13(8)5-9/h3H,4-5H2,1-2H3,(H,11,12)
InChIKeyXKJGJWIBHAZENY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: 2-Chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (CAS 1383777-81-8) for GSK3β-Targeted Research


2-Chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (CAS 1383777-81-8) is a halogenated, gem-dimethyl-substituted bicyclic pyrimidin-4-one scaffold [1]. It belongs to the 6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one chemotype, which is established in the patent literature as a core structure for glycogen synthase kinase 3 beta (GSK3β) inhibition, a target implicated in neurodegenerative disorders such as Alzheimer's disease [2]. The compound has a molecular formula of C₉H₁₂ClN₃O and a molecular weight of 213.66 g/mol [1]. Its distinguishing structural features include a chlorine at the 2-position and a gem-dimethyl group at the 7-position, which together create a unique substitution pattern within this inhibitor class.

Why 2-Chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one Cannot Be Replaced by Other In-Class GSK3β Scaffolds


Within the 6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one family, GSK3β inhibitory potency and selectivity are exquisitely sensitive to substitution at both the 2- and 7-positions [1][2]. The 2-chloro substituent on the target compound generates a distinct electronic profile and presents a reactive handle for nucleophilic aromatic substitution, enabling derivatization strategies that are inaccessible with the 2-unsubstituted, 2-amino, or 2-alkyl analogues [1]. Simultaneously, the 7,7-dimethyl group introduces gem-dialkyl steric bulk that restricts conformational flexibility in the saturated ring, a feature absent in 7-unsubstituted or 7-mono-substituted counterparts. Substituting the target compound with a generic 2-hydrogen or 2-amino analogue—or with an 8-substituted derivative lacking the 7,7-dimethyl motif—would produce a molecule occupying a different region of the GSK3β inhibitor chemical space, with non-transferable structure-activity relationships.

Quantitative Differentiation Evidence: 2-Chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one Versus Closest Structural Analogs


2-Chloro Substituent Enables Pd-Catalyzed Cross-Coupling Derivatization Unavailable to 2-Unsubstituted or 2-Amino Analogues

The 2-chloro substituent on the target compound provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing late-stage diversification to generate focused libraries [1][2]. In contrast, the 2-unsubstituted parent scaffold (R=H) lacks this reactivity, and 2-amino analogues require protection/deprotection sequences that reduce synthetic efficiency [2]. This differential has practical consequences for procurement: researchers seeking a scaffold amenable to parallel derivatization should select the 2-chloro variant over 2-H, 2-OH, or 2-NH₂ analogues.

medicinal chemistry GSK3β inhibitors structure-activity relationship cross-coupling

7,7-Dimethyl Substitution Enforces Conformational Restriction Distinct from 7-Unsubstituted or 7-Mono-Methyl Analogs

The Thorpe-Ingold (gem-dimethyl) effect imposed by the 7,7-dimethyl substitution restricts the conformational space of the saturated ring, pre-organizing the scaffold into the geometry required for GSK3β binding [1][2]. An unsubstituted or 7-methyl analogue (e.g., 7-methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one) would populate a broader ensemble of low-energy conformers, reducing the population of the bioactive conformer [2]. Within the broader GSK3β inhibitor patent landscape, gem-dimethyl substitution is a recurring strategy to enhance target engagement without increasing molecular weight or introducing additional heteroatoms [2].

medicinal chemistry conformational restriction GSK3β gem-dimethyl effect

Patent-Documented Privileged Scaffold Status for GSK3β Inhibition with 2-Chloro Directly Disclosed in Markush Claims

The Sanofi-Aventis/Mitsubishi Pharma patent family (US20060035910 A1, US20060035885 A1, EP1603913 B1) explicitly claims 6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one derivatives wherein the 2-position may bear a halogen (including chloro) and the 7-position may bear alkyl substituents consistent with gem-dimethyl [1][2]. This places 2-chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one squarely within the claimed Markush space of a well-documented GSK3β inhibitor chemotype [1][2]. By contrast, 2-hydroxy or 2-alkoxy analogues are covered by separate patent families with different biological profiles (e.g., Vps34 inhibitors), and 8-substituted-perfluoroalkyl derivatives form a distinct sub-series with altered PK properties [1].

GSK3β inhibition Alzheimer's disease patent analysis intellectual property

Calculated Physicochemical Profile Differentiates from 8-Substituted-Perfluoroalkyl and 2-Amino-7,7-dimethyl Congeners

Computed physicochemical properties distinguish the target compound from close structural analogues [1]. The 2-chloro-7,7-dimethyl scaffold has a calculated XLogP3-AA of 1.1, placing it in a favorable lipophilicity range for CNS penetration (optimal CNS drug XLogP: 1–3) [1]. The 8-perfluoroalkyl analogues (e.g., 8-CF₃ derivatives) have substantially higher logP values (estimated XLogP >2.0), which may disadvantage them for CNS targets due to increased plasma protein binding and volume of distribution [1][2]. The 2-amino-7,7-dimethyl congener has a calculated XLogP of approximately 0.3–0.5 (estimated by structure), which may reduce passive membrane permeability relative to the 2-chloro compound [1]. The target compound also possesses 0 rotatable bonds (computed), a favorable feature for oral bioavailability according to Veber rules [1].

physicochemical properties drug-likeness ADME lead optimization

Recommended Application Scenarios for 2-Chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one Based on Differentiated Evidence


GSK3β-Focused Medicinal Chemistry: Late-Stage Derivatization via 2-Chloro Handle

Medicinal chemistry teams optimizing GSK3β inhibitors for Alzheimer's disease or other tauopathies can procure this compound as a versatile central scaffold. The 2-chloro substituent enables direct Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce aryl, heteroaryl, or amine diversity at the 2-position, bypassing the need for pre-functionalization required by 2-unsubstituted analogues [1]. This is directly supported by the patent disclosure of such derivatization strategies on closely related 6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one cores [1].

Conformational Restriction Studies Exploiting the 7,7-Gem-Dimethyl Effect

Structural biology and biophysics groups investigating the role of ligand conformational pre-organization in GSK3β binding can use this compound as a rigidified probe. The Thorpe-Ingold effect of the 7,7-gem-dimethyl group reduces conformer flexibility, allowing isolation of conformational restriction as a variable independent of other structural modifications [1][2]. This is not achievable with 7-unsubstituted or 7-mono-methyl analogues that retain ring-flip dynamics [2].

CNS Penetrant Lead Generation with Favorable Physicochemical Properties

Hit-to-lead programs targeting CNS GSK3β can prioritize this scaffold for its computed XLogP of 1.1 and 0 rotatable bonds [1]. This physicochemical profile aligns with CNS drug-likeness criteria and differentiates the compound from the 8-perfluoroalkyl series (higher logP, more suited to peripheral targets) [1][2]. The balance of lipophilicity and conformational rigidity makes it suitable for fragment growth or scaffold hopping exercises in neurodegenerative disease pipelines.

Patent-Landscape-Compliant GSK3β Tool Compound Synthesis

Organizations seeking to operate within the Sanofi-Aventis/Mitsubishi GSK3β patent space while avoiding Vps34 or other kinase-targeting patent families can use this compound as a chemically tractable, on-target starting point [1][2]. Its 2-chloro-7,7-dimethyl substitution pattern falls explicitly within the Markush claims of US20060035910 and US20060035885, ensuring that derivative work remains in the GSK3β inhibitor intellectual property territory rather than drifting into off-target chemotypes [1][2].

Quote Request

Request a Quote for 2-chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.